molecular formula C11H14ClF2NO B13211273 2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride

2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B13211273
M. Wt: 249.68 g/mol
InChI Key: BQAOZPLJDBFJRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-difluorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydride are often used .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Difluorophenoxy)methyl)morpholine hydrochloride
  • 2-((2-Fluorophenoxy)methyl)morpholine hydrochloride
  • 3-((3,5-Difluorophenoxy)methyl)pyrrolidine

Uniqueness

2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride stands out due to its specific substitution pattern on the phenoxy ring, which imparts unique reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and pharmacological research .

Properties

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.68 g/mol

IUPAC Name

2-[(3,5-difluorophenoxy)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;/h4-6,10,14H,1-3,7H2;1H

InChI Key

BQAOZPLJDBFJRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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